(2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate is a useful research compound. Its molecular formula is C4H10N2O4 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
L-Asparagine-15N2 (monohydrate), also known as (2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate or L-Asparagine-15N2 monohydrate, primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolism of toxic ammonia in the body .
Mode of Action
The mode of action of L-Asparagine-15N2 (monohydrate) involves its interaction with asparagine synthase. The enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine, a non-essential amino acid, is also used as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Asparagine-15N2 (monohydrate) is the metabolic control of cell functions in nerve and brain tissue . This compound plays a significant role in the metabolism of toxic ammonia in the body .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Asparagine-15N2 (monohydrate)'s action is the control of metabolic functions in nerve and brain tissue . It is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase .
Action Environment
The action environment of L-Asparagine-15N2 (monohydrate) is primarily within the body’s cells, particularly those in nerve and brain tissue
Properties
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i5+1,6+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-SQHSRYIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2].O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583862 |
Source
|
Record name | L-(~15~N_2_)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-32-6 |
Source
|
Record name | L-(~15~N_2_)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.